(2S)-4-(Aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid, with the CAS number 881846-33-9, is a synthetic amino acid derivative characterized by its unique structural features. The molecular formula is and it has a molecular weight of 234.25 g/mol. The compound includes an aminooxy group, which is significant for its reactivity, particularly in the context of bioorthogonal chemistry. The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis to protect the amine functionality during
While specific biological data on (2S)-4-(Aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is limited, compounds containing aminooxy functionalities are often explored for their potential in:
The synthesis of (2S)-4-(Aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves:
For instance, a common method involves reacting a Boc-protected amino acid with hydroxylamine to introduce the aminooxy functionality .
This compound has potential applications in:
Interaction studies involving (2S)-4-(Aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid could focus on:
Such studies are critical for elucidating its potential therapeutic roles or mechanisms of action.
Several compounds share structural similarities with (2S)-4-(Aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid | 34404-27-8 | Contains two Boc groups; used in peptide synthesis. |
| 4-(2-Aminophenyl)-4-oxobutanoic acid | DB08060 | An aromatic ketone derivative; potential drug candidate. |
| Boc-N-methyl-L-valine | 7010608 | A protected amino acid; used widely in peptide synthesis. |
(2S)-4-(Aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is unique due to its combination of an aminooxy group and a Boc-protected amine, which provides specific reactivity not found in many other amino acid derivatives. This makes it particularly valuable for applications requiring selective reactions and modifications in complex biological systems .
The systematic IUPAC name for this compound is (2S)-4-(aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid. This name reflects:
The structural formula is depicted below:
HOOC-CH(NH-Boc)-CH2-O-NH2 where Boc represents the tert-butoxycarbonyl group:
$$
(\text{CH}3)3\text{C-O-C(=O)-}
$$
This compound is referenced under multiple synonyms in chemical databases and synthesis protocols (Table 1):
| Systematic Name | Common Synonyms |
|---|---|
| (2S)-4-(Aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | N-Boc-2S-4-aminooxybutanoic acid |
| - | Boc-protected (S)-4-aminooxy-2-aminobutanoic acid |
| - | (S)-2-((tert-Butoxycarbonyl)amino)-4-(aminooxy)butanoic acid |
The (2S) configuration refers to the chiral center at carbon 2 of the butanoic acid backbone. Using the Cahn-Ingold-Prelog priority rules:
The spatial arrangement of these groups results in an S configuration when viewed in the Fischer projection. This stereochemistry is critical for the compound’s reactivity in peptide synthesis and bioorthogonal applications.
The molecular formula is C9H17N2O5, derived as follows:
Molecular weight:$$(12.01 \times 9) + (1.008 \times 17) + (14.01 \times 2) + (16.00 \times 5) = 234.25 \, \text{g/mol}$$